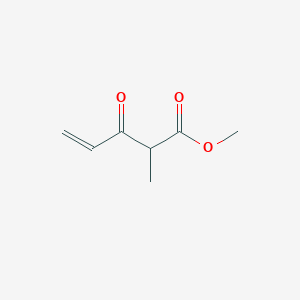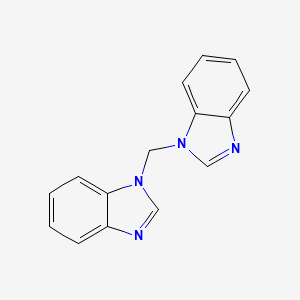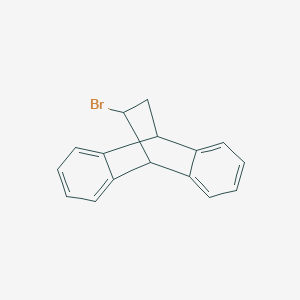
1-(4-Fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazin-4-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazin-4-ium chloride is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a trimethoxybenzyl group attached to a piperazine ring, with a chloride ion as the counterion. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazin-4-ium chloride typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached through a reductive amination reaction, where 2,3,4-trimethoxybenzaldehyde reacts with the piperazine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the piperazine derivative with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazin-4-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the aromatic rings or the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced aromatic or piperazine derivatives.
Substitution: Substituted piperazine derivatives.
科学研究应用
1-(4-Fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazin-4-ium chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazin-4-ium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(4-Fluorophenyl)piperazine: Lacks the trimethoxybenzyl group, making it less complex.
4-(2,3,4-Trimethoxybenzyl)piperazine: Lacks the fluorophenyl group, altering its chemical properties.
1-(4-Chlorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazin-4-ium chloride is unique due to the combination of the fluorophenyl and trimethoxybenzyl groups, which confer distinct chemical and biological properties. This combination can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
429691-87-2 |
|---|---|
分子式 |
C20H26ClFN2O3 |
分子量 |
396.9 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-4-ium;chloride |
InChI |
InChI=1S/C20H25FN2O3.ClH/c1-24-18-9-4-15(19(25-2)20(18)26-3)14-22-10-12-23(13-11-22)17-7-5-16(21)6-8-17;/h4-9H,10-14H2,1-3H3;1H |
InChI 键 |
ZJKVLJDQCOWIOX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C[NH+]2CCN(CC2)C3=CC=C(C=C3)F)OC)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)
![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002328.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)

![N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12002350.png)

![4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12002375.png)
![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)


